molecular formula C20H15N3O4S B2416844 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide CAS No. 886912-99-8

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide

Cat. No.: B2416844
CAS No.: 886912-99-8
M. Wt: 393.42
InChI Key: IEDNUXOIMYPSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is a complex organic compound featuring a 1,3,4-oxadiazole core, a scaffold recognized in medicinal chemistry for its diverse biological potential. The molecular structure is characterized by a naphthamide moiety linked to the oxadiazole ring, which is further substituted at the 5-position with a 4-(methylsulfonyl)phenyl group. This specific arrangement of functional groups is significant, as the 1,3,4-oxadiazole class of compounds is known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds in drug discovery research . The methylsulfonyl group acts as a strong electron-withdrawing moiety, which can influence the molecule's electronic distribution and its ability to interact with biological targets, such as enzymes. Research on structurally related 1,3,4-oxadiazole derivatives highlights their potential as core structures for developing novel therapeutic agents . For instance, some oxadiazole derivatives have demonstrated potent activity against fungal pathogens, including Candida species, even matching the efficacy of established antifungals like amphotericin B in vitro . Other studies report that 1,3,4-oxadiazole compounds exhibit promising in vitro anticancer activity against specific cell lines, such as breast cancer . The primary value of this compound is for non-human research in chemical biology and pharmaceutical development. It serves as a key intermediate or target molecule for synthesizing novel chemical entities, investigating structure-activity relationships (SAR), and screening for biological activity in various disease models . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-28(25,26)15-11-9-14(10-12-15)19-22-23-20(27-19)21-18(24)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDNUXOIMYPSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 4-(methylsulfonyl)benzoic acid hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.

  • Attachment of the Naphthamide Group: : The naphthamide group can be introduced through a coupling reaction between the oxadiazole derivative and 1-naphthoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the naphthamide group, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide
  • **N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)-1-naphthamide
  • **N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-triazol-2-yl)-1-naphthamide

Uniqueness

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is unique due to the presence of both the oxadiazole ring and the naphthamide group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development.

Biological Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and COX inhibitory effects, supported by data tables and relevant research findings.

The compound's chemical formula is C17H12N4O4S2C_{17}H_{12}N_{4}O_{4}S_{2}, with a molecular weight of 400.43 g/mol. It contains a naphthamide structure linked to a 1,3,4-oxadiazole moiety substituted with a methylsulfonyl group. This structural configuration is believed to contribute to its biological activity.

PropertyValue
Chemical FormulaC₁₇H₁₂N₄O₄S₂
Molecular Weight400.43 g/mol
Density1.531 g/cm³
SolubilitySoluble in DMSO
CAS Number886910-97-0

Anti-inflammatory Activity

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluated various derivatives in an egg-white induced edema model in rats. Compounds containing the methylsulfonyl group demonstrated a reduction in paw edema that surpassed the effects of standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Related Compounds

Compound IDDose (mg/kg)Paw Edema Reduction (%)Comparison to Diclofenac
Compound 11345Higher
Compound 14350Higher
Diclofenac340Reference

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been assessed against various bacterial strains. Notably, derivatives showed potent antibacterial activity against multi-drug resistant strains such as MRSA and E. coli. One study reported that certain derivatives inhibited bacterial growth by over 85% .

Table 3: Antimicrobial Activity Against Bacterial Strains

Compound IDBacterial StrainGrowth Inhibition (%)
Compound 7gMRSA97.76
Compound 7aE. coli85.76
Compound 8aK. pneumoniae66.69

COX Inhibition

The selectivity of this compound towards COX enzymes has been investigated. The compound exhibited significant COX-2 inhibitory activity with an IC50 value ranging from 0.10μM0.10\mu M to 0.31μM0.31\mu M, indicating a high selectivity index compared to COX-1 .

Table 4: COX Inhibition Data

Compound IDIC50 (µM)Selectivity Index (SI)
Compound A0.10132
Compound B0.15100
Indomethacin0.079Low

Case Study: Anti-inflammatory Efficacy

In a controlled study using an animal model, researchers administered varying doses of this compound and monitored inflammation markers such as TNF-alpha and IL-6 levels. Results indicated a dose-dependent reduction in these pro-inflammatory cytokines, supporting the compound's potential as an anti-inflammatory agent.

Case Study: Antimicrobial Resistance

Another study focused on the efficacy of the compound against resistant strains of bacteria. The results demonstrated that not only did the compound inhibit bacterial growth effectively, but it also reduced biofilm formation significantly compared to standard treatments.

Q & A

Basic: What are the key steps in synthesizing N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide, and how are reaction conditions optimized?

Answer:
The synthesis involves three critical steps:

Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄ at 80–100°C) .

Sulfonation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in dimethylformamide (DMF) with a base (e.g., triethylamine) to control pH and prevent side reactions .

Coupling : Amide bond formation between the oxadiazole intermediate and 1-naphthoyl chloride, typically catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .
Optimization : Reaction yield and purity are maximized by controlling temperature (±2°C), solvent polarity (DMF for sulfonation vs. THF for coupling), and catalyst stoichiometry (1.2–1.5 equivalents of EDC) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the methylsulfonyl group (singlet at ~3.3 ppm for -SO₂CH₃) and naphthamide protons (aromatic multiplets at 7.5–8.5 ppm). The oxadiazole ring’s C=N signal appears at ~160 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 342.37 (M+H⁺) to verify molecular weight .
  • IR Spectroscopy : Stretching vibrations for -SO₂ (1350–1150 cm⁻¹) and amide C=O (1680–1650 cm⁻¹) .
    Reporting Standards : Full spectral assignments, solvent peaks (e.g., DMSO-d₆ at 2.5 ppm), and purity (>95% by HPLC) must be documented .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Use the B3LYP/6-31G* basis set to calculate:
    • HOMO-LUMO gaps to assess redox activity (narrow gaps suggest higher reactivity) .
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Key parameters include binding affinity (ΔG < −7 kcal/mol) and hydrogen bond distances (<2.5 Å) .
    Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Advanced: How do structural modifications (e.g., substituent effects) influence bioactivity, and how can contradictions in literature data be resolved?

Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -SO₂CH₃) enhance enzyme inhibition (e.g., COX-2 IC₅₀ reduced by 40% compared to -OCH₃) due to increased electrophilicity .
    • Bulkier groups (e.g., naphthamide vs. benzamide) improve lipid solubility (logP > 3) but may reduce bioavailability .
  • Contradictions : Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols (e.g., fixed [ATP] = 10 µM) and validate via dose-response curves .

Advanced: What strategies are effective in resolving low yields during the sulfonation step?

Answer:

  • Side Reactions : Competing oxidation of the oxadiazole ring can occur at >100°C. Mitigate by maintaining temperatures at 70–80°C and using slow addition of methylsulfonyl chloride .
  • Catalyst Selection : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the sulfonamide intermediate .
  • Workup : Extract unreacted reagents using ethyl acetate/water partitioning (3:1 ratio) and purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .

Basic: What biological screening assays are recommended for initial evaluation of this compound?

Answer:

  • Anticancer : MTT assay on HeLa or MCF-7 cells (72-hour exposure, IC₅₀ < 50 µM considered active) .
  • Antimicrobial : Broth microdilution against S. aureus (MIC reported as ≤32 µg/mL) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or acetylcholinesterase (AChE), using Celecoxib or Donepezil as positive controls .

Advanced: How can crystallography resolve ambiguities in molecular structure derived from NMR data?

Answer:

  • Single-Crystal X-ray Diffraction : Confirm dihedral angles between the naphthamide and oxadiazole rings (e.g., 45–60° for optimal π-π stacking) .
  • Intermolecular Interactions : Identify hydrogen bonds (e.g., N-H···O=S) and C-H···π contacts critical for packing efficiency (reported as 2.8–3.2 Å distances) .
  • Validation : Compare unit cell parameters (e.g., space group P2₁/c) with Cambridge Structural Database entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.